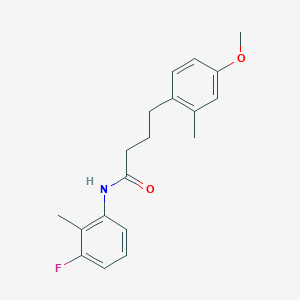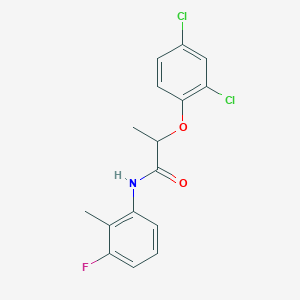
N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as DMQH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQH belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound also inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes involved in cancer metastasis. In addition, this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, this compound also has some limitations. It is a relatively new compound, and its biological activities are not fully understood. This compound is also cytotoxic at high concentrations, which limits its use in cell-based assays.
Direcciones Futuras
There are several future directions for N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide research. One direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. This compound can also be used as a lead compound for the development of new drugs for cancer, viral, and inflammatory diseases. Finally, this compound can be used as a tool for studying various biological processes, such as DNA replication, repair, and inflammation.
Métodos De Síntesis
The synthesis of N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves the condensation of 2,8-dimethyl-3-quinolinecarbohydrazide with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of this compound is confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, such as anticancer, antiviral, antifungal, and antibacterial. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound also exhibits antiviral activity against herpes simplex virus type 1 and 2, and human immunodeficiency virus type 1.
Propiedades
Fórmula molecular |
C20H19N3O3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-12-5-4-6-15-10-16(13(2)22-19(12)15)20(25)23-21-11-14-7-8-18(26-3)17(24)9-14/h4-11,24H,1-3H3,(H,23,25)/b21-11+ |
Clave InChI |
YWEJTWBMFZIRKZ-SRZZPIQSSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC(=C(C=C3)OC)O |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC(=C(C=C3)OC)O |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC(=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)




![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)


![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)